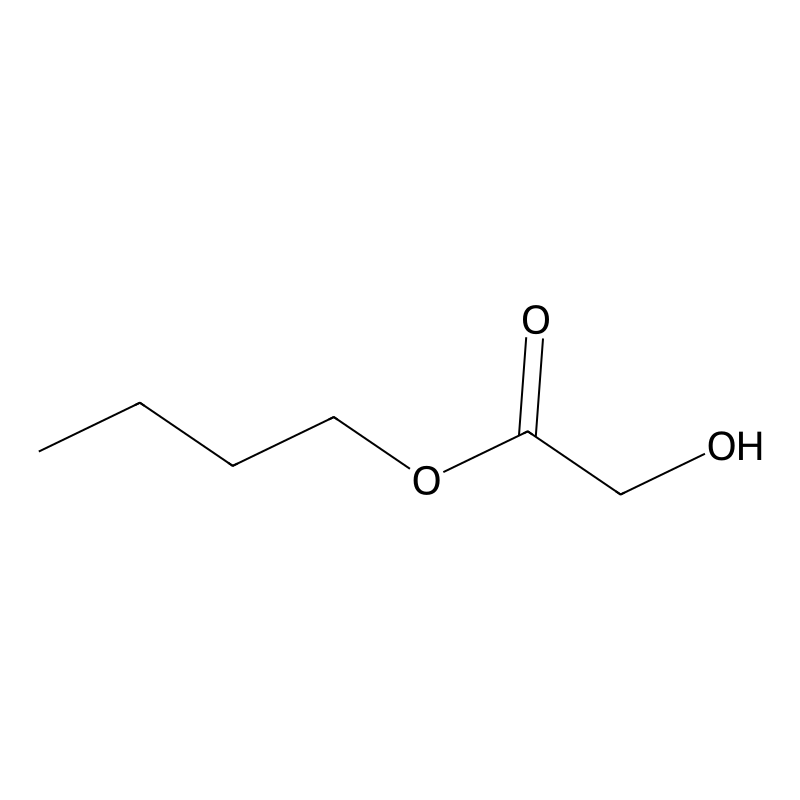

Butyl glycolate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

One of the applications of Butyl glycolate is in the preparation of N-(α-hydroxyacetyl)-(S)-isoleucine . This suggests that Butyl glycolate could be used in the field of organic chemistry for the synthesis of complex organic molecules.

Another potential application of Butyl glycolate is in the field of thermal analysis and calorimetry. A study investigated the thermal behavior of glycolic acid, sodium glycolate, and its compounds with some bivalent transition metal ions . This suggests that Butyl glycolate could be used in the study of thermal behavior of compounds.

Textile Industry

Glycolic acid, from which Butyl glycolate is derived, is used in the textile industry as a dyeing and tanning agent . This suggests that Butyl glycolate could also be used in similar applications within the textile industry.

Organic Synthesis

Glycolic acid is a useful intermediate for organic synthesis, in a range of reactions including: oxidation-reduction, esterification and long chain polymerization . Given its similar chemical structure, Butyl glycolate could potentially be used in similar ways in the field of organic synthesis.

Cosmetics and Personal Care Products

Glycolic acid, from which Butyl glycolate is derived, is used in various skin-care products . This suggests that Butyl glycolate could also be used in similar applications within the cosmetics and personal care industry.

Pharmaceutical Industry

Glycolic acid is used in the pharmaceutical industry for the synthesis of salicylic acid, which is used in the production of aspirin . This suggests that Butyl glycolate could potentially be used in similar ways in the pharmaceutical industry.

Food Industry

Glycolic acid is used as a flavoring agent and as a preservative in the food industry . This suggests that Butyl glycolate could potentially be used in similar ways in the food industry.

Butyl glycolate is an organic compound with the chemical formula C₆H₁₂O₃. It is a colorless liquid that exhibits a mild, sweet odor and is primarily utilized as a solvent in various industrial applications. This compound is classified as a butyl ester of glycolic acid and is miscible with both water and organic solvents, making it versatile for use in coatings, inks, and cleaning products .

- Limited data exists on the specific toxicity of butyl glycolate. However, as with many esters, it's advisable to handle it with care, avoid inhalation and skin contact, and wear appropriate personal protective equipment.

- Butyl glycolate has a moderate flash point, indicating flammability concerns. Proper handling procedures for flammable liquids should be followed during storage and use [].

The primary reaction involving butyl glycolate is its formation through the esterification of glycolic acid with butanol. This reaction can be represented as follows:

In addition to its synthesis, butyl glycolate can participate in various

Butyl glycolate can be synthesized through several methods:

- Esterification: The most common method involves the reaction of glycolic acid with butanol in the presence of an acid catalyst.

- Ethoxylation: This process entails reacting ethylene oxide with butanol under catalytic conditions to produce butyl glycolate along with other glycols .

- Etherification: Another method includes the etherification of butanol with 2-chloroethanol, which also yields butyl glycolate .

Butyl glycolate has a wide range of applications across various industries:

- Coatings: It is predominantly used as a solvent in paint formulations due to its low volatility and ability to extend drying times.

- Inks: Utilized in printing inks for its high boiling point and solvent properties.

- Cleaning Products: Acts as a surfactant and solvent in household and industrial cleaners.

- Chemical Intermediate: Serves as a precursor for other compounds such as butyl glycol acetate, which is also an effective solvent .

Studies on the interactions of butyl glycolate indicate that it can affect the solubility and stability of other compounds within formulations. Its surfactant properties make it useful in reducing surface tension in mixtures, enhancing the effectiveness of cleaning agents and dispersants in various applications .

Butyl glycolate shares similarities with several other compounds, particularly within the family of glycol esters. Below are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Ethylene Glycol Butyl Ether | C₆H₁₄O₂ | Commonly used as a solvent; lower boiling point |

| Propylene Glycol Butyl Ether | C₆H₁₄O₂ | Used in personal care products; higher viscosity |

| Butyl Acetate | C₆H₁₄O₂ | Known for its fruity odor; used primarily in coatings |

| 2-Butoxyethanol | C₈H₁₈O₂ | A widely used solvent; lower toxicity profile |

Uniqueness of Butyl Glycolate:

Butyl glycolate stands out due to its balanced properties as both a solvent and a chemical intermediate. Its ability to enhance drying times and improve flow characteristics in coatings makes it particularly valuable in industrial applications compared to its counterparts.

Physical Description

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 6 of 2696 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 2690 of 2696 companies with hazard statement code(s):;

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

Wikipedia

General Manufacturing Information

Petrochemical manufacturing

Plastic material and resin manufacturing

Plastics product manufacturing

Printing ink manufacturing

Transportation equipment manufacturing

Acetic acid, 2-hydroxy-, butyl ester: ACTIVE